2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile
Description
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3OS/c1-2-12-8(6-17)13(20)19-14(18-12)21-7-9-10(15)4-3-5-11(9)16/h3-5H,2,7H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFCUEUFMPEJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC(=N1)SCC2=C(C=CC=C2Cl)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with ethyl acetoacetate under basic conditions to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is emphasized to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-chloro-6-fluorophenyl)methylsulfanyl]acetic acid
- **(2-chloro-6-fluorophenyl)methylsulfanyl]aniline
- **(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-benzimidazole
Uniqueness
Compared to similar compounds, 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
